molecular formula C12H14BrF3N2O2 B8234270 2-Bromo-5-(piperidin-4-yl)pyridine 2,2,2-trifluoroacetate

2-Bromo-5-(piperidin-4-yl)pyridine 2,2,2-trifluoroacetate

Cat. No.: B8234270
M. Wt: 355.15 g/mol
InChI Key: ZBRFSIXFBKJIEN-UHFFFAOYSA-N
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Description

2-Bromo-5-(piperidin-4-yl)pyridine 2,2,2-trifluoroacetate is a chemical compound that features a brominated pyridine ring and a piperidine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(piperidin-4-yl)pyridine 2,2,2-trifluoroacetate typically involves the bromination of 5-(piperidin-4-yl)pyridine followed by the formation of the trifluoroacetate salt. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(piperidin-4-yl)pyridine 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5-(piperidin-4-yl)pyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, along with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are typically formed.

    Reduction Reactions: The major product is 5-(piperidin-4-yl)pyridine.

Scientific Research Applications

2-Bromo-5-(piperidin-4-yl)pyridine 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(piperidin-4-yl)pyridine 2,2,2-trifluoroacetate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but contains a fluorine atom instead of a piperidine moiety.

    2-Amino-5-bromopyridine: Contains an amino group instead of a piperidine moiety.

    2-Bromo-5-nitropyridine: Contains a nitro group instead of a piperidine moiety.

Uniqueness

2-Bromo-5-(piperidin-4-yl)pyridine 2,2,2-trifluoroacetate is unique due to the presence of both a brominated pyridine ring and a piperidine moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-bromo-5-piperidin-4-ylpyridine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.C2HF3O2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;3-2(4,5)1(6)7/h1-2,7-8,12H,3-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRFSIXFBKJIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=C(C=C2)Br.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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